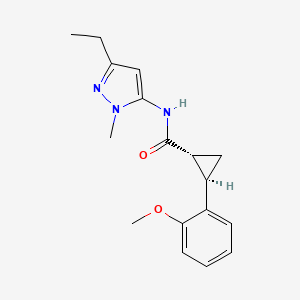![molecular formula C16H20ClNO2 B7337687 [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7337687.png)
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone, also known as JNJ-42165279, is a novel compound that has been recently developed for research purposes. It belongs to the class of cyclopropyl ketone derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone acts as a CB1 receptor antagonist, which means it blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol to the CB1 receptor. This results in the inhibition of CB1 receptor-mediated signaling pathways, which are involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce food intake and body weight in obese rats. It has also been shown to reduce pain in various animal models of chronic pain. This compound has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It has a high affinity and selectivity for the CB1 receptor, which allows for specific targeting of this receptor. It also has a long half-life, which allows for sustained receptor blockade. However, this compound has some limitations, such as its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone. One direction is to investigate its potential use in the treatment of obesity and related metabolic disorders. Another direction is to investigate its potential use in the treatment of chronic pain. Additionally, this compound could be investigated for its potential use in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone involves a multistep process that starts with the reaction between (R)-(+)-glycidyl butyrate and 4-chlorobenzaldehyde to form (R)-(+)-4-chlorophenylglycidyl ether. This intermediate is then reacted with cyclopropane carboxylic acid to form [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]glycidyl ether. The final step involves the reaction of [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]glycidyl ether with 2,2-dimethylmorpholine in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as appetite, pain, and mood regulation. This compound has been investigated for its potential use in the treatment of obesity, pain, and addiction.
Propriétés
IUPAC Name |
[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-16(2)10-18(7-8-20-16)15(19)14-9-13(14)11-3-5-12(17)6-4-11/h3-6,13-14H,7-10H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCOTHDJXFXYCC-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2CC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CCO1)C(=O)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,2R,4R)-N-(1-phenylethylsulfonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337612.png)
![(1S,2R,4R)-N-[3-(dimethylamino)-4-methylphenyl]sulfonyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337617.png)
![(1S,2R,4R)-N-(5-acetyl-2,4-dimethylphenyl)sulfonyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337633.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]quinoline-3-carboxamide](/img/structure/B7337643.png)
![(2S)-1-(7-benzyl-2,7-diazaspiro[4.4]nonan-2-yl)propan-2-ol](/img/structure/B7337652.png)
![4-chloro-1-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7337655.png)
![(3R,4R)-3-cyclopentyl-1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-ol](/img/structure/B7337670.png)
![7-bromo-4-[(1R,2R)-2-ethylcyclopropanecarbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7337678.png)
![(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine](/img/structure/B7337681.png)
![(2R,3R)-N-[3-(methylcarbamoyl)phenyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7337692.png)
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[(2R,3R)-2-phenyloxolan-3-yl]methanone](/img/structure/B7337713.png)
![(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337719.png)
![4-[[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]methyl]pyridin-2-amine](/img/structure/B7337726.png)

